molecular formula C17H23N5O B5129307 4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B5129307
M. Wt: 313.4 g/mol
InChI Key: WMGDYRVSWPJYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action is still under investigation. Its biochemical and physiological effects have shown promising results, making it an attractive compound for future research.

Mechanism of Action

The mechanism of action of 4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is still under investigation. However, preliminary studies have shown that it targets specific cellular pathways that are involved in the regulation of cell growth and proliferation. This compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models.
Biochemical and Physiological Effects:
4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has shown various biochemical and physiological effects in animal models. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. This compound also has anti-inflammatory effects and can reduce oxidative stress in various animal models. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine in lab experiments is its unique structure and mechanism of action. This compound has shown promising results in various animal models and can be used as a lead compound for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in animal models.

Future Directions

There are several future directions for the research of 4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. One of the primary directions is the development of new drugs based on this compound. Researchers can modify the structure of this compound to improve its solubility and pharmacokinetic properties. Additionally, further studies can be conducted to investigate its mechanism of action and potential applications in various diseases. Finally, researchers can explore the use of this compound in combination with other drugs to improve its efficacy and reduce potential side effects.
In conclusion, 4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a promising compound with potential applications in various scientific fields. Its unique structure and mechanism of action make it an attractive candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in various diseases.

Synthesis Methods

The synthesis of 4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine involves a multi-step process that includes the condensation of 2-aminobenzimidazole with octyl isocyanate, followed by the reaction with ethyl oxalate to form the intermediate compound. The final product is obtained by the reaction of the intermediate compound with hydrazine hydrate and sodium hydroxide. This method has been optimized to obtain a high yield of the compound with good purity.

Scientific Research Applications

4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has potential applications in various scientific fields. One of the primary applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it an attractive candidate for the treatment of various diseases, including cancer, bacterial and viral infections, and neurological disorders.

properties

IUPAC Name

4-(1-octylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-2-3-4-5-6-9-12-22-14-11-8-7-10-13(14)19-17(22)15-16(18)21-23-20-15/h7-8,10-11H,2-6,9,12H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGDYRVSWPJYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

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